2-Fluoro-1-(3-nitrophenyl)ethanone: Chemical Properties, Thermodynamic Activation, and Biocatalytic Applications
2-Fluoro-1-(3-nitrophenyl)ethanone: Chemical Properties, Thermodynamic Activation, and Biocatalytic Applications
Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Biocatalysis Researchers, and Drug Development Professionals
Executive Summary
In modern pharmaceutical synthesis, the strategic introduction of fluorine and nitro groups into aromatic scaffolds is a cornerstone of rational drug design. 2-Fluoro-1-(3-nitrophenyl)ethanone (CAS: 403-12-3) represents a highly activated, polyfunctional building block. Its unique electronic topology—characterized by the dual electron-withdrawing effects of a meta-nitro group and an alpha-fluoro substituent—renders the carbonyl center exceptionally electrophilic.
This whitepaper provides an in-depth technical analysis of 2-Fluoro-1-(3-nitrophenyl)ethanone. Drawing on empirical data and advanced biocatalytic methodologies, we explore its physicochemical profiling, thermodynamic reactivity, and its critical role as a substrate for the asymmetric synthesis of enantiopure fluorohydrins using alcohol dehydrogenases (ADHs)[1].
Physicochemical Profiling and Electronic Topology
The reactivity of 2-Fluoro-1-(3-nitrophenyl)ethanone is dictated by its structural features. The molecule consists of an acetophenone core where the alpha-methyl protons are substituted by a highly electronegative fluorine atom, and the phenyl ring is substituted at the 3-position by a nitro group.
Thermodynamic Activation
The causality behind the molecule's high reactivity lies in the inductive (
Quantitative Data Summary
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | 2-Fluoro-1-(3-nitrophenyl)ethanone |
| CAS Registry Number | 403-12-3[2] |
| Molecular Formula | C8H6FNO3 |
| Molecular Weight | 183.136 g/mol [2] |
| Appearance | Pale yellow to light beige crystalline solid |
| Solubility | Sparingly soluble in water; highly soluble in ethanol, ether, and acetone[3] |
| Hydrogen Bond Donors | 0[3] |
| Hydrogen Bond Acceptors | 4 (Carbonyl, Nitro, Fluoro) |
| Rotatable Bonds | 2 |
Biocatalytic Asymmetric Synthesis
The traditional chemical reduction of alpha-halo ketones often suffers from poor enantioselectivity or unwanted dehalogenation side reactions. However, 2-Fluoro-1-(3-nitrophenyl)ethanone is an ideal substrate for enzyme-mediated hydrogen transfer (HT) processes.
The Role of Alcohol Dehydrogenases (ADHs)
Recent advancements have demonstrated that purified and overexpressed alcohol dehydrogenases can synthesize enantiopure fluorinated alcohols at exceptionally high substrate concentrations[1]. Because 2-fluoro-1-(3-nitrophenyl)ethanone is highly activated, the thermodynamic equilibrium of the bioreduction is naturally shifted toward the alcohol product. Consequently, a massive excess of the sacrificial hydrogen donor (e.g., 2-propanol) is not required, minimizing process waste and improving the E-factor[4].
-
ADH-A (Rhodococcus ruber): Yields the
-enantiomer (anti-Prelog specificity). When overexpressed in E. coli, no external cofactor addition is necessary[1]. -
LBADH (Lactobacillus brevis): Yields the
-enantiomer (Prelog specificity). This enzyme allows for substrate concentrations up to 0.5 M[1].
Mechanistic Pathway Diagram
The following diagram illustrates the stereodivergent biocatalytic workflow and the self-sustaining cofactor regeneration cycle.
Figure 1: Stereodivergent biocatalytic reduction of 2-Fluoro-1-(3-nitrophenyl)ethanone and cofactor recycling.
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the asymmetric reduction of 2-Fluoro-1-(3-nitrophenyl)ethanone at high substrate concentrations (0.5 M)[1].
Step-by-Step Bioreduction Methodology
Reagents & Materials:
-
Substrate: 2-Fluoro-1-(3-nitrophenyl)ethanone (0.5 M final concentration).
-
Enzyme: LBADH (for S-enantiomer) or ADH-A (for R-enantiomer).
-
Buffer: Tris-HCl (50 mM, pH 7.0)[5].
-
Cofactor: NADP+ (1.0 mM) for LBADH; NAD+ for ADH-A.
-
Hydrogen Donor: 2-Propanol (30% v/v)[5].
Procedure:
-
Buffer Preparation: Prepare a 1.0 mL total reaction volume in a 1.5 mL Eppendorf tube. Combine 700 µL of Tris-HCl buffer (pH 7.0) and 300 µL of 2-propanol[5].
-
Substrate Addition: Dissolve 2-Fluoro-1-(3-nitrophenyl)ethanone into the mixture to achieve a final concentration of 0.5 M. Note: The activated nature of the substrate ensures solubility and rapid turnover.
-
Cofactor & Enzyme Initialization: Add the respective oxidized cofactor (1.0 mM) and the purified enzyme (approx. 1.6 µM final concentration)[5].
-
Incubation: Seal the tube and incubate in a thermoshaker at 30 °C – 50 °C at 180 rpm for 12–14 hours[5].
-
Reaction Quenching & Extraction: Terminate the reaction by extracting the aqueous mixture with diethyl ether (2 × 500 µL). Centrifuge to separate the organic and aqueous layers[5].
-
Desiccation: Dry the combined organic layers over anhydrous
and evaporate the solvent under reduced pressure.
Analytical Validation Protocol
A self-validating protocol requires strict analytical confirmation of both conversion and enantiomeric excess (
-
Conversion Check (TLC/GC-FID): Monitor the disappearance of the ketone carbonyl stretch via IR spectroscopy or assess conversion via Gas Chromatography (GC)[4][5].
-
Enantiomeric Excess Determination: Inject the purified extract into a GC equipped with a chiral stationary phase (e.g., CP-Chirasil-Dex CB column). The baseline separation of the
and enantiomers validates the stereospecificity of the chosen ADH[5].
Figure 2: Experimental validation workflow for the synthesis of enantiopure fluorohydrins.
Applications in Drug Development
The enantiopure fluorohydrins derived from 2-Fluoro-1-(3-nitrophenyl)ethanone are critical intermediates in medicinal chemistry.
-
Radiotracers for PET Imaging: Fluorinated aromatic compounds are heavily utilized in the synthesis of Positron Emission Tomography (PET) radiotracers. For instance, analogs of fluoromisonidazole (FMISO), which are used to detect tumor hypoxia, rely on enantiopure fluorinated precursors synthesized via identical biocatalytic routes[4].
-
Bioisosteric Replacement: The substitution of a hydroxyl or methyl group with a fluorine atom (bioisosterism) alters the
, lipophilicity (LogP), and metabolic stability of the drug candidate. The 3-nitrophenyl moiety further serves as a versatile handle; the nitro group can be readily reduced to an aniline (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ), opening pathways to amides, sulfonamides, and complex heterocyclic APIs (such as thiazole-2-methylamine derivatives)[6].
References
- CymitQuimica. "CAS 403-12-3: Ethanone,2-fluoro-1-(3-nitrophenyl)-". CymitQuimica Catalog.
- GuideChem. "3-Nitroacetophenone 121-89-1 wiki". GuideChem Database.
- MolAid. "2-溴-3'-硝基苯乙酮| 2227-64-7". MolAid Chemical Database.
- Borzęcka, W., Lavandera, I., & Gotor, V. (2013). "Synthesis of enantiopure fluorohydrins using alcohol dehydrogenases at high substrate concentrations". The Journal of Organic Chemistry, 78(14), 7312-7317. PubMed.
- ACS Omega. "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols". ACS Publications.
- ResearchGate. "Wioleta Borzęcka's research works". ResearchGate.
Sources
- 1. Synthesis of enantiopure fluorohydrins using alcohol dehydrogenases at high substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 403-12-3: Ethanone,2-fluoro-1-(3-nitrophenyl)- [cymitquimica.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-溴-3'-硝基苯乙酮 - CAS号 2227-64-7 - 摩熵化学 [molaid.com]
